
2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It is a pyridine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase Inhibitors
Research into beta-piperidinoethylsulfides and related compounds shows potential applications in the development of cyclin-dependent kinase inhibitors, which are critical for cancer therapy. The methodology developed in these studies is versatile and could be adapted for creating molecules with significant medicinal chemistry applications, including the compound of interest (Griffin et al., 2006).
Antibacterial Agents
Compounds with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been shown to exhibit valuable antibacterial properties. The synthesis and evaluation of these compounds underscore their potential as templates for designing new antibacterial drugs, which could be related to the applications of "2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine" (Aziz‐ur‐Rehman et al., 2017).
Synthesis of Substituted Pyridines
The development of methodologies for synthesizing substituted pyridines, including the displacement of sulfanyl groups, could inform the synthetic approaches for producing the compound of interest. These methods are essential for creating compounds with varied biological activities (Teague, 2008).
Structural and Spectroscopic Studies
Investigations into the structures and spectroscopic characteristics of compounds containing phenylsulfanylpyridine and its derivatives offer insights into how substituents affect molecular properties. These studies are foundational for understanding the electronic and structural implications of modifications to pyridine and sulfanyl-containing compounds, relevant to the compound (Mruk et al., 2020).
Conformational Analysis and Cyclization Studies
Research into the conformational behavior and cyclization reactions of related compounds, such as those involving bromophenylamino cyclohexanecarbonitriles and piperidinecarbonitriles, could provide a framework for understanding the reactivity and potential applications of "this compound" in synthesizing novel organic compounds (Sulsky et al., 1999).
Propiedades
IUPAC Name |
2-(1-cyclohexylsulfonylpiperidin-4-yl)oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-6-5-9-17(18-14)22-15-10-12-19(13-11-15)23(20,21)16-7-3-2-4-8-16/h5-6,9,15-16H,2-4,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNPLBHOTSZYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino benzoate](/img/structure/B2782780.png)





![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2782790.png)

![N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2782793.png)


![5,6-Dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid](/img/structure/B2782798.png)
![Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate](/img/structure/B2782799.png)